molecular formula C42H54N2O8 B8115048 Norbornene-PEG6 Pyrene

Norbornene-PEG6 Pyrene

Cat. No.: B8115048
M. Wt: 714.9 g/mol
InChI Key: CMYGEYPRMLXXCV-UHFFFAOYSA-N
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Description

Norbornene-PEG6 Pyrene is a bifunctional compound composed of a norbornene group, a hexaethylene glycol (PEG6) linker, and a pyrene moiety. The norbornene group enables participation in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (IEDDA) "click" reactions, while the pyrene group provides intrinsic fluorescence for tracking applications . The PEG6 spacer enhances water solubility and reduces steric hindrance, making the compound suitable for bioconjugation in aqueous environments.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N2O8/c45-39(6-2-3-32-9-10-35-12-11-33-4-1-5-34-13-14-37(32)41(35)40(33)34)43-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-44-42(46)38-30-31-7-8-36(38)29-31/h1,4-5,7-14,31,36,38H,2-3,6,15-30H2,(H,43,45)(H,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYGEYPRMLXXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG6 Pyrene typically involves the following steps:

    Synthesis of Norbornene Derivative: Norbornene is functionalized to introduce reactive groups that can further react with polyethylene glycol and pyrene.

    Attachment of Polyethylene Glycol: Polyethylene glycol is attached to the norbornene derivative through a series of reactions, often involving esterification or etherification.

    Coupling with Pyrene: The final step involves coupling the norbornene-PEG intermediate with pyrene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG6 Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene ring .

Scientific Research Applications

Norbornene-PEG6 Pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Norbornene-PEG6 Pyrene involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Norbornene-PEG6 Pyrene is compared to structurally or functionally analogous compounds to highlight its unique advantages and limitations.

Table 1: Physicochemical Properties of this compound and Analogues
Compound Functional Groups Molecular Weight (Da) Solubility Key Applications References
This compound Norbornene, PEG6, Pyrene ~1,200–6,200 Water, DMSO Bioimaging, bioconjugation
Norbornene-PEG-Amine Norbornene, PEG, Amine ~1,000–20,000 Water, organic solvents Protein coupling, drug delivery
6-Nitrobenzo(a)pyrene Nitro, pyrene 297.3 Organic solvents Mutagenicity studies
Pyrene-PEG-NHS Ester Pyrene, PEG, NHS ester ~1,000–5,000 DMSO, DMF Amine-targeted conjugation
Table 2: Functional Performance Comparison
Compound Reaction Efficiency (Click Chemistry) Fluorescence Intensity Biocompatibility
This compound High (fast IEDDA kinetics) High (pyrene emission) Excellent
Norbornene-PEG-Amine Moderate (requires coupling reagents) None Good
6-Nitrobenzo(a)pyrene N/A Low (quenched by nitro) Poor (mutagenic)
Pyrene-PEG-NHS Ester Low (dependent on amine availability) High Moderate
Structural Analogues
  • Norbornene-PEG-Amine: Replaces pyrene with an amine group, enabling NHS- or EDC-mediated conjugation. While versatile, it lacks fluorescence and requires additional steps for labeling .
  • Pyrene-PEG-NHS Ester: Utilizes NHS esters for amine coupling but lacks norbornene’s click chemistry efficiency. Its fluorescence is comparable, but reaction specificity is lower .
Functional Analogues
  • 6-Nitrobenzo(a)pyrene: A nitro-substituted pyrene derivative used in environmental toxicity studies. Unlike this compound, it lacks water solubility and exhibits mutagenic properties, limiting biomedical use .
  • DBCO-PEG-Pyrene: A competing click chemistry reagent with dibenzocyclooctyne (DBCO). While DBCO reacts faster with azides, this compound offers orthogonal IEDDA compatibility and reduced cytotoxicity .

Research Findings and Discussion

  • Advantages of this compound: Superior Solubility: PEG6 mitigates pyrene’s hydrophobicity, enabling aqueous-phase reactions . High Specificity: Norbornene’s IEDDA reactivity avoids side reactions common in NHS ester-based systems . Dual Functionality: Fluorescence allows real-time tracking without additional probes .
  • Limitations: Cost: Pyrene and norbornene synthesis increases cost compared to simpler PEG derivatives. Storage Sensitivity: Requires stringent storage conditions to prevent degradation .
  • Recent Advances: PEG6-Pyrene conjugates have been optimized for in vivo tumor targeting, leveraging pyrene’s fluorescence for real-time imaging . Hybrid systems combining norbornene and tetrazine groups show enhanced reaction rates (>104 M⁻¹s⁻¹) in bioorthogonal labeling .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Norbornene-PEG6 Pyrene?

  • Answer : Synthesis typically involves norbornene functionalization with PEG6 spacers followed by pyrene conjugation. Key steps include monitoring reaction progress via NMR (e.g., tracking norbornene's cycloaddition) and HPLC purification . Characterization requires MALDI-TOF for molecular weight verification and UV-Vis/fluorescence spectroscopy to confirm pyrene’s π-π stacking behavior . Safety protocols for handling norbornene derivatives (e.g., inert atmosphere for moisture-sensitive reactions) should align with SDS guidelines .

Q. How does the PEG6 spacer influence the solubility and stability of this compound in aqueous systems?

  • Answer : PEG6 enhances hydrophilicity, which can be quantified via partition coefficient (log P) measurements in octanol/water. Stability studies should include dynamic light scattering (DLS) to monitor aggregation over time and under varying pH/temperature conditions . Comparative analysis with shorter/longer PEG chains (e.g., PEG4 vs. PEG8) can isolate spacer-length effects .

Q. What are the standard applications of this compound in model biological systems?

  • Answer : Its dual functionality (norbornene for click chemistry, pyrene for fluorescence tracking) makes it suitable for bioorthogonal labeling. Researchers should validate applications using in vitro assays (e.g., live-cell imaging with controlled pyrene excitation/emission wavelengths) and compare results to non-PEGylated pyrene controls to assess PEG’s impact on cellular uptake .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound to minimize side products (e.g., pyrene excimer formation)?

  • Answer : Excimer formation, detected via red-shifted fluorescence (~470 nm), can be mitigated by adjusting stoichiometry (limiting pyrene equivalents) and reaction time. Use time-resolved fluorescence spectroscopy to distinguish monomeric vs. excimer signals . Statistical tools (e.g., Design of Experiments) can model optimal temperature and solvent polarity conditions .

Q. What experimental strategies resolve discrepancies in reported fluorescence quantum yields for this compound?

  • Answer : Contradictions often arise from solvent polarity or aggregation. Standardize measurements using reference fluorophores (e.g., quinine sulfate) and control for environmental factors (oxygen levels, temperature). Meta-analysis of published data should highlight variables like excitation wavelength or detector sensitivity .

Q. How do structural modifications (e.g., replacing PEG6 with a degradable linker) affect the compound’s pharmacokinetics in vivo?

  • Answer : Compare plasma half-life and biodistribution using radiolabeled analogs (e.g., ^3H-pyrene) in animal models. Degradable linkers (e.g., ester-based) require LC-MS/MS to track metabolite formation. Ethical review boards must approve protocols aligning with FINER criteria (e.g., relevance to targeted drug delivery) .

Q. What computational models predict the self-assembly behavior of this compound in polymeric matrices?

  • Answer : Molecular dynamics (MD) simulations can model PEG6’s conformational flexibility and pyrene’s stacking interactions. Validate predictions with SAXS/WAXS to analyze nanostructure periodicity and TEM for morphology . Open-source tools like GROMACS improve reproducibility .

Methodological Frameworks

  • Data Contradiction Analysis : Apply the PICO framework to isolate variables (e.g., Population: polymeric matrices; Intervention: PEG6 length; Comparison: PEG4/PEG8; Outcome: assembly kinetics) .
  • Ethical Compliance : Ensure synthesis protocols adhere to institutional safety guidelines (e.g., fume hood use for norbornene handling) and document waste disposal methods per SDS recommendations .

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